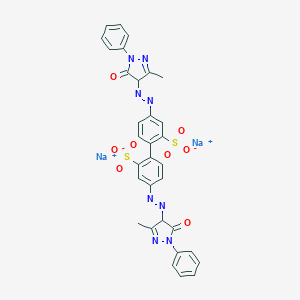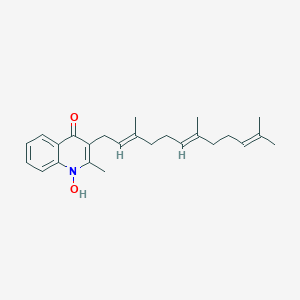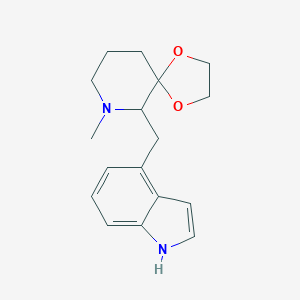
6-4-Imdasd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-4-Imdasd is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 6-4-Imdasd involves the formation of a stable adduct with DNA. This adduct can interfere with DNA replication and transcription, leading to DNA damage and potentially triggering DNA repair mechanisms. The precise mechanism of action of 6-4-Imdasd is still being studied, but it is believed to involve interactions with DNA polymerase and other DNA repair proteins.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-4-Imdasd are still being studied, but it is believed to have significant effects on DNA repair mechanisms. Studies have shown that 6-4-Imdasd can enhance the activity of DNA repair enzymes, leading to more efficient repair of UV-induced DNA damage. Additionally, 6-4-Imdasd has been shown to have anti-inflammatory effects, potentially making it a valuable tool in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-4-Imdasd is its stability and ease of synthesis. This makes it a reliable and efficient tool for studying DNA repair mechanisms and other biological processes. However, 6-4-Imdasd has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are many potential future directions for research on 6-4-Imdasd. One area of interest is the development of new therapies for cancer and other diseases that target DNA repair mechanisms. Additionally, further studies on the biochemical and physiological effects of 6-4-Imdasd could lead to new insights into the mechanisms of DNA repair and potentially new treatments for inflammatory diseases. Finally, the development of new synthesis methods and purification techniques could make 6-4-Imdasd more accessible for research purposes.
Métodos De Síntesis
The synthesis method of 6-4-Imdasd involves the reaction of 6-4 photoproducts with imidazole. This reaction results in the formation of a stable adduct, which can be purified and used for research purposes. The synthesis method has been optimized to produce high yields of pure 6-4-Imdasd, making it a reliable and efficient method for producing this compound.
Aplicaciones Científicas De Investigación
6-4-Imdasd has been used in various scientific research applications, including DNA repair studies, photobiology, and cancer research. In DNA repair studies, 6-4-Imdasd has been used to investigate the mechanisms of DNA damage and repair. In photobiology, 6-4-Imdasd has been used to study the effects of UV radiation on DNA and the role of DNA repair mechanisms in protecting against UV damage. In cancer research, 6-4-Imdasd has been used to investigate the potential of DNA repair mechanisms as a target for cancer therapy.
Propiedades
Número CAS |
102535-14-8 |
|---|---|
Nombre del producto |
6-4-Imdasd |
Fórmula molecular |
C17H22N2O2 |
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
10-(1H-indol-4-ylmethyl)-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C17H22N2O2/c1-19-9-3-7-17(20-10-11-21-17)16(19)12-13-4-2-5-15-14(13)6-8-18-15/h2,4-6,8,16,18H,3,7,9-12H2,1H3 |
Clave InChI |
RNISEYQYMOHCFN-UHFFFAOYSA-N |
SMILES |
CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2 |
SMILES canónico |
CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2 |
Sinónimos |
6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)decane 6-4-IMDASD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



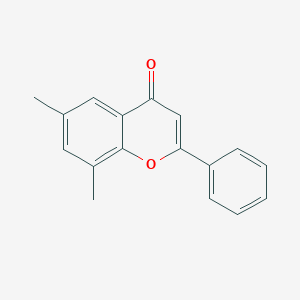
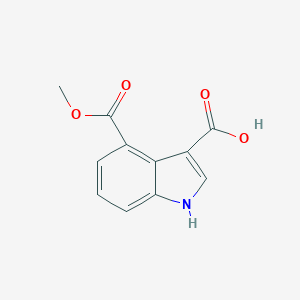
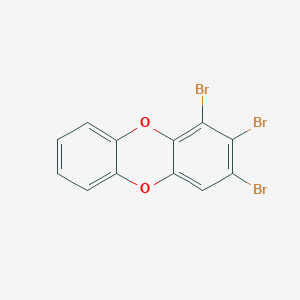
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
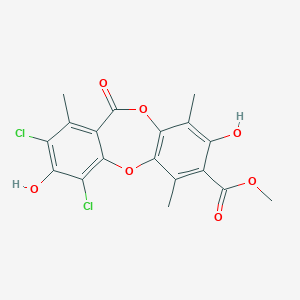
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)

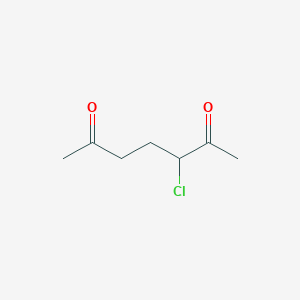
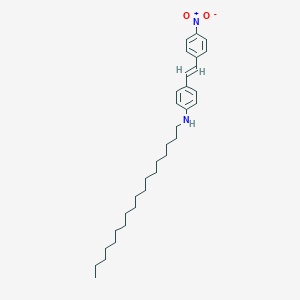
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
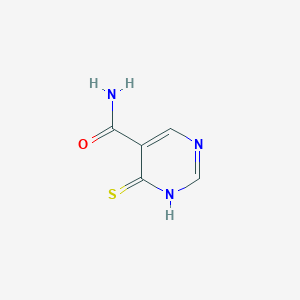
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
